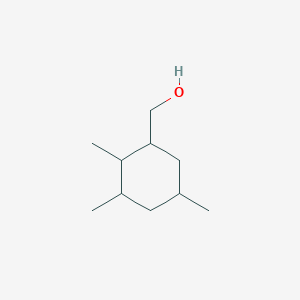
Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with amino, chloro, and carboxamide groups. Its molecular formula is C14H17ClN6O, and it has a molecular weight of approximately 320.78 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- typically involves multiple steps. One common method starts with the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols to obtain 2,4-diamino-6-chloropyrimidine . This intermediate is then reacted with various reagents to introduce the dimethylphenyl and carboxamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like phosphorus oxychloride.
化学反応の分析
Types of Reactions
Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups or other reductions.
Substitution: Halogen atoms like chlorine can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazinecarboxamides.
科学的研究の応用
Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying enzyme interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
6-Chloro-3,5-diamino-2-pyrazinecarboxamide: Shares a similar pyrazine ring structure but lacks the dimethylphenyl and additional carboxamide groups.
2-Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-[(dimethylamino)iminomethyl]-, hydrochloride: Similar structure with different substituents, affecting its chemical properties and applications.
Uniqueness
The uniqueness of Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
2093-13-2 |
|---|---|
分子式 |
C15H18ClN7O |
分子量 |
347.80 g/mol |
IUPAC名 |
3,5-diamino-6-chloro-N-[(E)-[(2,4-dimethylphenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H18ClN7O/c1-8-3-4-10(9(2)5-8)6-20-21-7-19-15(24)11-13(17)23-14(18)12(16)22-11/h3-5,7,20H,6H2,1-2H3,(H4,17,18,23)(H,19,21,24) |
InChIキー |
CGBCFPFSBZTELN-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)CN/N=C/NC(=O)C2=C(N=C(C(=N2)Cl)N)N)C |
正規SMILES |
CC1=CC(=C(C=C1)CNN=CNC(=O)C2=C(N=C(C(=N2)Cl)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


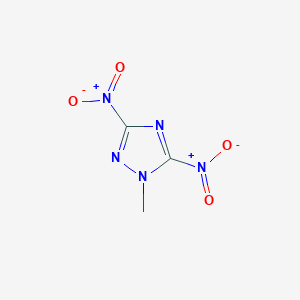
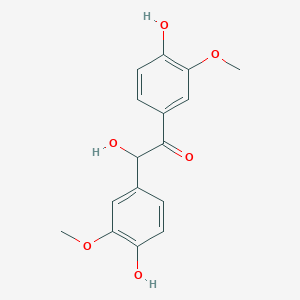
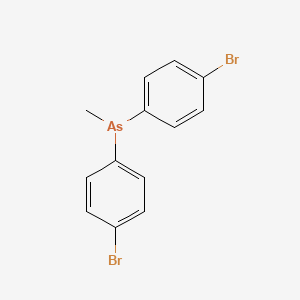
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)

![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
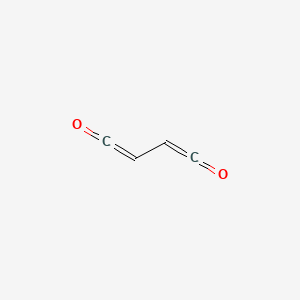
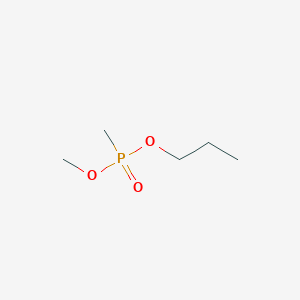


![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
